molecular formula C36H52ClN3O3 B13736555 Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)- CAS No. 33956-01-3

Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-

Cat. No.: B13736555
CAS No.: 33956-01-3
M. Wt: 610.3 g/mol
InChI Key: YVJFRAPRCAGGMR-UHFFFAOYSA-N
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Description

The compound Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)- is a structurally complex molecule featuring a pyrazolone core substituted with a 2-chloro-4,6-dimethylphenyl group at the N1 position and a 3-pentadecylphenoxy side chain on the butanamide moiety. This compound belongs to a class of bioactive molecules often explored for pharmaceutical applications, particularly due to the pyrazolone ring’s role in mediating interactions with biological targets such as enzymes or receptors .

Properties

CAS No.

33956-01-3

Molecular Formula

C36H52ClN3O3

Molecular Weight

610.3 g/mol

IUPAC Name

N-[1-(2-chloro-4,6-dimethylphenyl)-5-oxo-4H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)butanamide

InChI

InChI=1S/C36H52ClN3O3/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-20-29-21-19-22-30(25-29)43-32(6-2)36(42)38-33-26-34(41)40(39-33)35-28(4)23-27(3)24-31(35)37/h19,21-25,32H,5-18,20,26H2,1-4H3,(H,38,39,42)

InChI Key

YVJFRAPRCAGGMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=NN(C(=O)C2)C3=C(C=C(C=C3Cl)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name CAS Number Key Substituents Molecular Formula Notable Properties/Applications
Target Compound: N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)butanamide Not explicitly provided 2-chloro-4,6-dimethylphenyl; 3-pentadecylphenoxy Likely C₃₉H₄₈ClN₃O₃ Hypothesized use in medicinal chemistry due to pyrazolone core and lipophilic side chain .
N-(4-Chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)-2-(3-pentadecylphenoxy)butyramide 68239-71-4 2,4,6-Trichlorophenyl; 3-pentadecylphenoxy C₃₉H₄₈Cl₄N₄O₄ Higher chlorine content may increase electrophilicity and oxidative stability .
Benzamide,N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino] 65339-11-9 Benzamide backbone; 2,4,6-trichlorophenyl; 3-pentadecylphenoxy C₃₉H₄₇Cl₃N₄O₄ Swapping butanamide for benzamide alters hydrogen-bonding potential and solubility .
Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-(4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl)phenyl]- 130381-20-3 2,4-bis(1,1-dimethylpropyl)phenoxy; pyrrolidinyl C₃₃H₄₇ClN₄O₃ Bulky substituents may reduce membrane permeability but enhance target specificity .

Physicochemical and Pharmacological Differences

Chlorine vs. Methyl Substitutions: The target compound’s 2-chloro-4,6-dimethylphenyl group balances steric bulk and lipophilicity. Methyl groups in the target compound may enhance metabolic stability compared to highly chlorinated analogs, which are prone to forming reactive intermediates .

Amide Backbone Modifications :

  • Replacing butanamide with benzamide (CAS 65339-11-9) introduces aromaticity, which could improve π-π stacking interactions but reduce conformational flexibility .

Phenoxy Chain Variations: The 3-pentadecylphenoxy group in the target compound provides extreme hydrophobicity, favoring lipid bilayer penetration. Conversely, shorter or branched chains (e.g., 2,4-bis(1,1-dimethylpropyl)phenoxy in CAS 130381-20-3) may limit cellular uptake but improve solubility in aqueous media .

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